Met-lys-bradykinin is a peptide derived from kininogens, which are high molecular weight proteins that release biologically active peptides. This compound is a variant of bradykinin, a nonapeptide that plays critical roles in various physiological processes, including vasodilation and pain mediation. Met-lys-bradykinin has been studied for its interactions with bradykinin receptors and its potential therapeutic applications.
Met-lys-bradykinin is produced from high molecular weight kininogen through the action of proteases, particularly the neutrophil serine protease known as proteinase 3. This peptide is generated during inflammatory responses and can be metabolically activated by angiotensin-converting enzyme in vascular tissues .
Met-lys-bradykinin belongs to the class of peptides known as kinins, which are characterized by their ability to induce vasodilation and increase vascular permeability. It is classified as a vasoactive peptide due to its significant effects on blood vessels and smooth muscle.
The synthesis of Met-lys-bradykinin can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while minimizing side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity and correct molecular weight.
Met-lys-bradykinin has a specific amino acid sequence that influences its biological activity. The sequence consists of eleven amino acids, including methionine and lysine at the N-terminal position.
The three-dimensional structure of Met-lys-bradykinin can be analyzed using computational modeling or X-ray crystallography, which provides insights into its receptor binding capabilities.
Met-lys-bradykinin undergoes various biochemical reactions in vivo, primarily involving its interaction with bradykinin receptors (B1 and B2). These receptors mediate the physiological effects of the peptide, such as vasodilation and increased vascular permeability.
The mechanism by which Met-lys-bradykinin exerts its effects involves binding to bradykinin receptors located on endothelial cells and smooth muscle cells. Upon binding, these receptors activate intracellular signaling pathways that lead to vasodilation.
Met-lys-bradykinin exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Met-lys-bradykinin has several scientific applications, particularly in pharmacology and biochemistry:
Neutrophils generate Met-Lys-BK via a two-step proteolytic cascade centered on high-molecular-weight kininogen (HK). The primary step involves proteinase 3 (PR3), a neutrophil serine protease, which cleaves HK between Met³⁶¹ and Lys³⁶² to release Met-Lys-BK-Ser-Ser (a 13-mer precursor, also called PR3-kinin) [1] [2]. This intermediate exhibits negligible affinity for bradykinin receptors (B1/B2) due to its C-terminal Ser-Ser extension. Physiological activation requires secondary processing by angiotensin-converting enzyme (ACE), which hydrolyzes the Ser³⁸⁶–Phe³⁸⁷ bond, yielding bioactive Met-Lys-BK [1]. ACE thus paradoxically activates (rather than inactivates) this kinin precursor in vascular tissues, as confirmed by:
Table 1: Neutrophil-Dependent Steps in Met-Lys-BK Generation
Step | Enzyme | Substrate | Product | Biological Consequence |
---|---|---|---|---|
Primary cleavage | PR3 | HK (Met³⁶¹–Lys³⁶²) | Met-Lys-BK-Ser-Ser | Inactive precursor |
Secondary cleavage | ACE | Met-Lys-BK-Ser-Ser | Met-Lys-BK + Ser-Ser | B2 receptor agonist (EC₅₀: 16.3 nM) |
PR3 is the exclusive initiator of neutrophil-dependent Met-Lys-BK synthesis. Its specificity for HK stems from:
Table 2: PR3 Cleavage Characteristics
Parameter | Value/Outcome | Experimental Model |
---|---|---|
HK cleavage site | Met³⁶¹↓Lys³⁶² (HMWK) | Radioligand binding assays |
Met-Lys-BK-Ser-Ser affinity | B1: IC₅₀ > 2 µM; B2: IC₅₀ > 2 µM | HEK293 cells (B1/B2 receptors) |
Vascular activity | ACE-dependent contraction (rabbit jugular vein) | Smooth muscle assays |
Fungal pathogens, notably Candida spp., express secreted aspartic proteases (Saps) that directly liberate Met-Lys-BK from kininogens, bypassing host enzymes:
Table 3: Microbial Proteases in Met-Lys-BK Release
Pathogen | Protease | Optimal pH | Primary Kinin Released | Receptor Specificity |
---|---|---|---|---|
Candida albicans | Sap2, Sap3 | 3.5–5.0 | Met-Lys-BK | B2 > B1 |
Candida parapsilosis | SAPP1 | 4.0 | Met-Lys-BK, Leu-Met-Lys-BK | B2 (EC₅₀: 0.1–10 nM) |
Candida tropicalis | Sapt1 | 3.5 | Met-Lys-BK | B2 |
The routes to Met-Lys-BK production diverge fundamentally between host and microbial systems:
Table 4: Human vs. Microbial Met-Lys-BK Generation Pathways
Feature | Human Neutrophil Pathway | Microbial Pathway |
---|---|---|
Key enzyme(s) | PR3 + ACE | Sap/SAPP (C. albicans/parapsilosis) |
Precursor | Met-Lys-BK-Ser-Ser | Kininogen domain 4 |
Active product | Met-Lys-BK (decapeptide) | Met-Lys-BK or Leu-Met-Lys-BK |
pH optimum | Neutral (7.4) | Acidic (3.5–5.0) |
Kininogen targeted | HK | LK > HK |
Receptor activation | B2 > B1 (vascular) | B2 (proinflammatory) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7